An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of trans-1,2-cyclopentanediol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties. This document covers its structural features, stereoisomers, conformational analysis, and key spectroscopic data. Detailed experimental protocols for its synthesis are also provided, along with a logical diagram illustrating its stereochemical relationships.
Chemical Structure and Stereochemistry
trans-1,2-Cyclopentanediol is a vicinal diol with the chemical formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). The "trans" designation indicates that the two hydroxyl groups are on opposite sides of the plane of the cyclopentane ring.[1]
This arrangement gives rise to chirality in the molecule. trans-1,2-Cyclopentanediol exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-cyclopentane-1,2-diol and (1S,2S)-cyclopentane-1,2-diol. The racemic mixture of these two enantiomers is often denoted as (±)-trans-1,2-cyclopentanediol. In contrast, the cis-isomer, where the hydroxyl groups are on the same side of the ring, is a meso compound and is achiral.
The stereochemistry of trans-1,2-cyclopentanediol is crucial in its application as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereoisomers can have vastly different biological activities.
Table 1: General Properties of trans-1,2-Cyclopentanediol
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 5057-99-8 (for trans) | [1][2] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 136 °C at 21.5 mmHg |
Conformational Analysis
The five-membered ring of cyclopentane is not planar and exists in dynamic conformations to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. For trans-1,2-cyclopentanediol, computational studies (ab initio and molecular mechanics) have indicated that the most stable conformation is a half-chair with the two hydroxyl groups in diequatorial positions.[3] An alternative envelope conformation with two axial hydroxyl groups is calculated to be less stable.[3] The preference for the diequatorial conformation minimizes steric interactions between the hydroxyl groups and the rest of the ring.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trans-1,2-cyclopentanediol. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-1,2-Cyclopentanediol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (C1-H, C2-H) | ~3.8 - 4.2 | Multiplet | Protons attached to the carbons bearing the hydroxyl groups. |
| ¹H (Cyclopentyl CH₂) | ~1.5 - 2.0 | Multiplet | Protons of the methylene groups in the cyclopentane ring. |
| ¹³C (C1, C2) | ~75 - 80 | Carbons bearing the hydroxyl groups. | |
| ¹³C (C3, C5) | ~30 - 35 | Methylene carbons adjacent to the hydroxyl-bearing carbons. | |
| ¹³C (C4) | ~20 - 25 | Methylene carbon at the 4-position. |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of trans-1,2-cyclopentanediol is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The C-H stretching of the cyclopentane ring is observed around 2850-3000 cm⁻¹, and the C-O stretching of the alcohol groups appears in the 1000-1200 cm⁻¹ region.[2]
Table 3: Key IR Absorption Bands for trans-1,2-Cyclopentanediol
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol (-OH) |
| 2850 - 3000 | C-H stretch | Cyclopentane (CH₂) |
| 1450 - 1470 | C-H bend | Cyclopentane (CH₂) |
| 1000 - 1200 | C-O stretch | Alcohol (C-OH) |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, trans-1,2-cyclopentanediol will typically show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern is characterized by the loss of water (M-18), leading to a significant peak at m/z = 84.[1] Further fragmentation can occur through cleavage of the cyclopentane ring.
Experimental Protocols
Synthesis of Racemic trans-1,2-Cyclopentanediol
A common method for the synthesis of racemic trans-1,2-cyclopentanediol involves the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Reaction Scheme:
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Epoxidation: Cyclopentene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.
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Hydrolysis: The cyclopentene oxide is then treated with an aqueous acid (e.g., dilute sulfuric acid) to open the epoxide ring, resulting in the trans-diol.
Detailed Protocol:
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Step 1: Epoxidation of Cyclopentene
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Dissolve cyclopentene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cyclopentene solution over 30 minutes, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
-
-
Step 2: Hydrolysis of Cyclopentene Oxide
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To the crude cyclopentene oxide, add a 10% aqueous solution of sulfuric acid.
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Heat the mixture at 70-90 °C for 2-3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure trans-1,2-cyclopentanediol.
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Enantioselective Synthesis
Enantiomerically pure trans-1,2-cyclopentanediol can be prepared through several methods, including the kinetic resolution of the racemic diol or the asymmetric dihydroxylation of cyclopentene.
Representative Protocol: Asymmetric Dihydroxylation of Cyclopentene
This method utilizes a chiral osmium catalyst to achieve high enantioselectivity.
-
In a round-bottom flask, prepare a solution of cyclopentene (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add a commercially available AD-mix-β (for the (1S,2S)-enantiomer) or AD-mix-α (for the (1R,2R)-enantiomer) formulation, which contains the osmium catalyst, a chiral ligand, a co-oxidant, and other additives.
-
Stir the mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stirring for an additional hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the enantiomerically enriched cis-1,2-cyclopentanediol.
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The cis-diol can then be converted to the trans-diol via a two-step process involving mesylation and subsequent nucleophilic substitution with inversion of configuration at one of the stereocenters.
Logical Relationships and Signaling Pathways
The following diagram illustrates the stereochemical relationship between the enantiomers of trans-1,2-cyclopentanediol and the meso cis-1,2-cyclopentanediol.
Caption: Stereochemical relationships of 1,2-cyclopentanediol isomers.
Conclusion
trans-1,2-Cyclopentanediol is a fundamentally important chiral molecule with well-defined structural and stereochemical properties. Its synthesis, both in racemic and enantiomerically pure forms, is well-established, making it a readily accessible building block for complex molecule synthesis. A thorough understanding of its conformational preferences and spectroscopic signatures is essential for its effective utilization in research and development, particularly in the pharmaceutical industry where stereochemistry plays a critical role in drug efficacy and safety.
References
- 1. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
